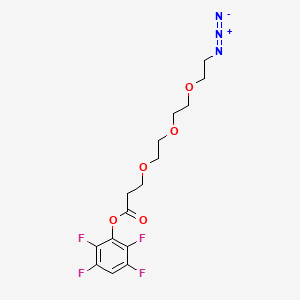
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, a hydroxymethyl group, and a boronic acid pinacol ester moiety. The combination of these functional groups makes it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 2-(Hydroxymethyl)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction proceeds through a transmetalation step, followed by reductive elimination to form the desired boronic ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: The removal of the boronic ester group can be achieved through protodeboronation, often using acidic conditions or radical initiators.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate transmetalation.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.
Hydrocarbons: Formed through protodeboronation.
科学的研究の応用
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
類似化合物との比較
2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:
Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling but lacks the thiazole and hydroxymethyl functionalities.
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar in structure but contains a phenyl ring instead of a thiazole ring.
4-Hydroxyphenylboronic Acid Pinacol Ester: Contains a hydroxyl group on the phenyl ring, offering different reactivity compared to the hydroxymethyl group.
The uniqueness of this compound lies in its combination of the thiazole ring and boronic ester moiety, providing distinct reactivity and applications in organic synthesis.
特性
分子式 |
C10H16BNO3S |
|---|---|
分子量 |
241.12 g/mol |
IUPAC名 |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(5-13)12-7/h6,13H,5H2,1-4H3 |
InChIキー |
AGYNSOJDMBGDGA-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Methyl-1-[1-(3-(trifluoromethyl)phenyl)cyclobutyl]-1-butylamine](/img/structure/B13714498.png)
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)






![N-[2-(2-methoxyethoxy)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13714552.png)
![6-(Benzyloxy)-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13714557.png)

